1-Pyridin-3-YL-piperazine dihydrochloride
Übersicht
Beschreibung
1-Pyridin-3-YL-piperazine dihydrochloride is a chemical compound with the CAS Number: 470441-67-9 . It has a molecular weight of 236.14 and its IUPAC name is 1-(3-pyridinyl)piperazine dihydrochloride . It is a brown solid .
Molecular Structure Analysis
The InChI code for 1-Pyridin-3-YL-piperazine dihydrochloride is 1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Pyridin-3-YL-piperazine dihydrochloride is a brown solid . Its molecular weight is 236.14 , and its IUPAC name is 1-(3-pyridinyl)piperazine dihydrochloride .Wissenschaftliche Forschungsanwendungen
Synthesis and Docking Studies : The compound 1-Pyridin-3-YL-piperazine dihydrochloride is involved in the synthesis of piperazine-1-yl-1H-indazole derivatives, crucial in medicinal chemistry. A specific derivative, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized efficiently, and its docking studies indicated potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Novel Inhibitor Synthesis : A novel compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was synthesized as a part of research on Rho kinase inhibitors. This compound is under investigation for treating central nervous system disorders. The synthesis process is scalable and facile, indicating its potential for large-scale production (Wei et al., 2016).
Development of Anticonvulsant Agents : 1,3-substituted pyrrolidine-2,5-dione derivatives, synthesized as potential anticonvulsant agents, involved the use of 1-Pyridin-3-YL-piperazine dihydrochloride in their structure. These derivatives showed promising results in acute models of seizures, indicating their potential in developing new anticonvulsant medications (Rybka et al., 2017).
Antineoplastic Applications : In cancer treatment research, 1-Pyridin-3-YL-piperazine dihydrochloride was involved in synthesizing flumatinib, an antineoplastic tyrosine kinase inhibitor. This compound is in Phase I clinical trials in China for treating chronic myelogenous leukemia, showcasing its importance in cancer therapy (Gong et al., 2010).
Discovery of PCSK9 Inhibitors : The compound played a role in identifying small molecule PCSK9 mRNA translation inhibitors. These inhibitors, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, showed improved potency and ADMET properties, significant in treating conditions like hypercholesterolemia (Londregan et al., 2018).
Eigenschaften
IUPAC Name |
1-pyridin-3-ylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTFYBJGFSEULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672125 | |
Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-YL-piperazine dihydrochloride | |
CAS RN |
470441-67-9 | |
Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.